

Application of Post-translational Modification Quantitative Analysis (PMQA) in Organoid Cultures

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Compound of Interest

Compound Name: PMQA

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful tools in biomedical research and drug discovery. Their ability to recapitulate the architecture and function of native organs provides a physiologically relevant platform for studying development, disease, and therapeutic responses. A critical aspect of understanding and manipulating organoid biology lies in the quantitative analysis of cellular signaling pathways, which are primarily governed by post-translational modifications (PTMs).

This document provides detailed application notes and protocols for the quantitative analysis of PTMs in organoid cultures. While the specific acronym "**PMQA**" is not standard in the reviewed literature, we are interpreting it as Post-translational Modification Quantitative Analysis. This encompasses advanced techniques like multiplexed mass cytometry, which allows for the high-dimensional, single-cell analysis of PTM signaling networks within complex organoid systems. [1][2] These methods are crucial for dissecting cell-type-specific signaling, understanding disease mechanisms, and identifying novel therapeutic targets.

Data Presentation

Table 1: Multiplexing Capabilities in Organoid Analysis

Parameter	Value	Reference
TOBis MC Multiplexing	35-plex and 126-plex	[1]
Antibody Panel Size	>40 antibodies	[1]
Single-Cell Throughput	Millions of cells per run	[1]

Table 2: Quantitative Metrics for Organoid Quality Control

Metric	Method	Purpose	Reference
Organoid Count	Viability Assay	Gauge viability per culture	[3]
Proliferation Analysis	Ki-67 and BrdU staining	Quantitative cellular proliferation	[3]
Differentiation Assessment	Marker Expression	Evaluate cellular diversity	[3]
Growth Uniformity	Surface Area & Volume Measurement	Monitor growth consistency	[3]
Maturation Indicator	Nucleus/Cytoplasm Ratio	Indicate cell differentiation	[3]

Experimental Protocols

Protocol 1: General Workflow for Patient-Derived Organoid (PDO) Generation

This protocol outlines the key steps for establishing PDO cultures from patient tissue, a crucial first step for any subsequent quantitative analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Fresh patient tissue (e.g., colorectal cancer tissue)

- DMEM (without antibiotics)
- Phosphate-buffered saline (PBS)
- Primocin
- Digestion enzymes (e.g., collagenase, dispase)
- Matrigel or other basement membrane extract
- Organoid growth medium (specific to tissue type)
- Sterile tissue culture plates and consumables

Procedure:

- Tissue Collection and Transport: Collect fresh tissue samples in DMEM on ice and process within 3 hours of surgery.[\[5\]](#)
- Washing: Divide the tissue into smaller pieces and wash three times for 5 minutes each with a PBS solution containing Primocin to prevent microbial contamination.[\[5\]](#)[\[6\]](#)
- Tissue Dissociation: Mince the washed tissue into small fragments and perform enzymatic digestion to obtain a single-cell suspension.
- Cell Counting and Viability: Determine the number of viable cells using a cell counter.
- Embedding in Matrix: Resuspend the cell pellet in Matrigel and plate as droplets in a pre-warmed culture plate.
- Culture Initiation: After the Matrigel solidifies, add the appropriate organoid growth medium.
- Maintenance: Culture the organoids in a 37°C incubator, changing the medium every 2-3 days. Monitor for growth and morphology.

Protocol 2: Thiol-reactive Organoid Barcoding in situ (TOBis) for Mass Cytometry (MC)

This protocol enables the multiplexed analysis of PTM signaling networks in organoids at the single-cell level.^{[1][2]}

Materials:

- Established organoid cultures
- Fixation and permeabilization buffers
- Thiol-reactive barcoding reagents
- Antibody cocktail targeting PTMs and cell-type markers
- Mass cytometer (e.g., CyTOF)

Procedure:

- Organoid Fixation: Fix organoids directly in the culture plate to preserve cellular structures and signaling states.
- Barcoding: Apply thiol-reactive barcoding reagents to spatially encode different organoid cultures. This allows for the pooling of multiple samples for simultaneous analysis.
- Permeabilization: Permeabilize the organoids to allow for intracellular antibody staining.
- Antibody Staining: Incubate the barcoded organoids with a cocktail of metal-tagged antibodies targeting specific PTMs and cell-type markers.
- Washing: Wash the stained organoids to remove unbound antibodies.
- Data Acquisition: Analyze the single-cell suspension using a mass cytometer. The TOBis MC protocol can take approximately 3 days from fixation to data acquisition.^[1]
- Data Analysis: Use computational pipelines like CyGNAL to analyze the high-dimensional data and compute cell-type-specific PTM signaling networks.^[1]

Protocol 3: Drug Screening Using Patient-Derived Organoids

This protocol provides a framework for assessing the efficacy of therapeutic compounds on PDOs.^{[7][8][9]}

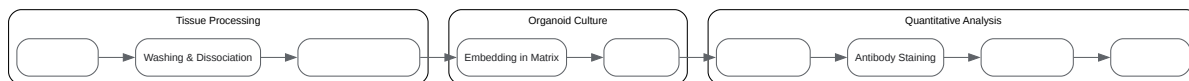
Materials:

- Established PDO cultures
- Therapeutic compounds for screening
- Multi-well plates
- Cell viability assay reagents (e.g., CellTiter-Glo)
- Plate reader

Procedure:

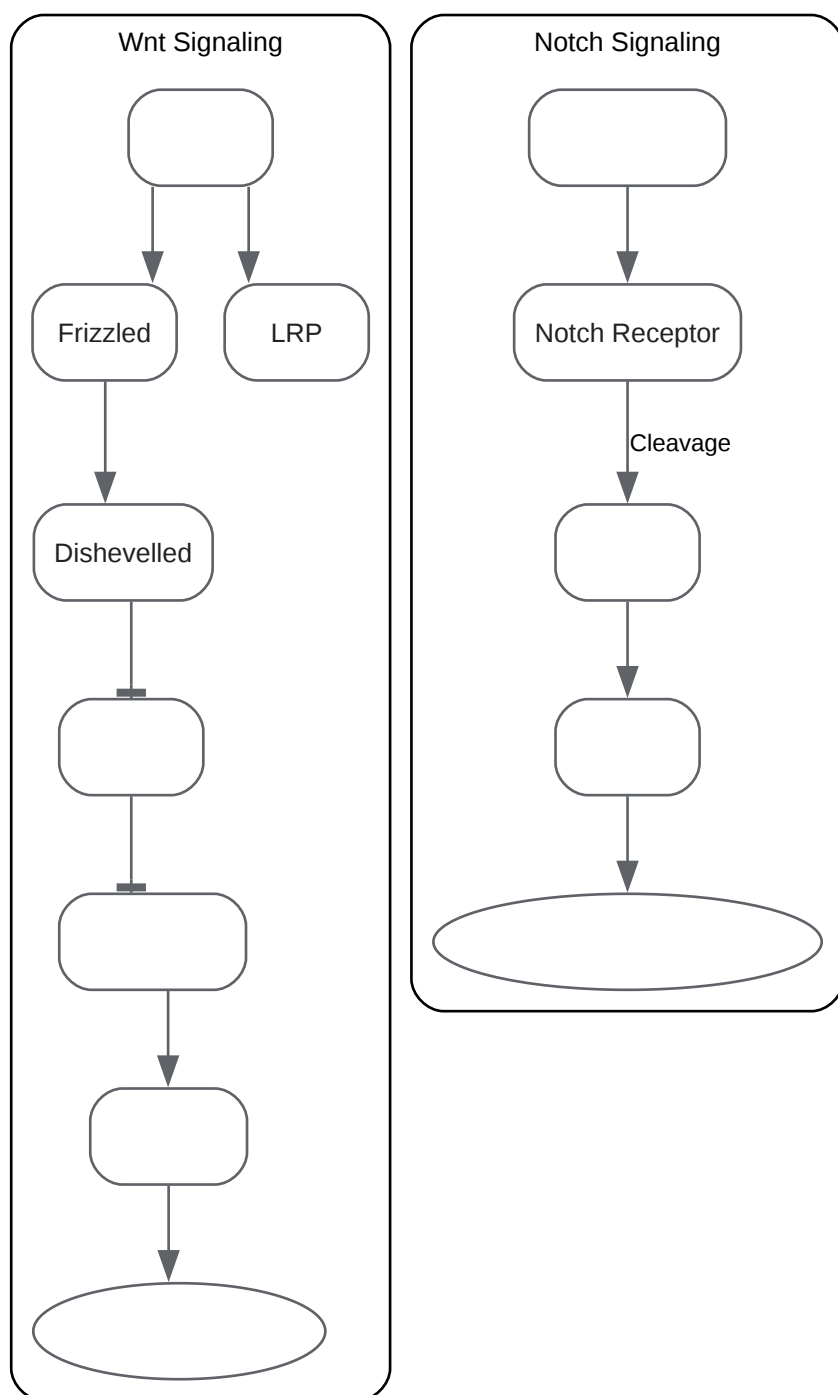
- **Organoid Plating:** Dissociate established PDOs into small fragments and plate them in multi-well plates.
- **Compound Addition:** After the organoids have reformed, add the therapeutic compounds at various concentrations. Include appropriate controls (e.g., vehicle-only).
- **Incubation:** Incubate the organoids with the compounds for a predetermined period (e.g., 72 hours).
- **Viability Assessment:** Measure cell viability using a luminescent or fluorescent-based assay.
- **Data Analysis:** Calculate dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) for each compound.

Mandatory Visualization



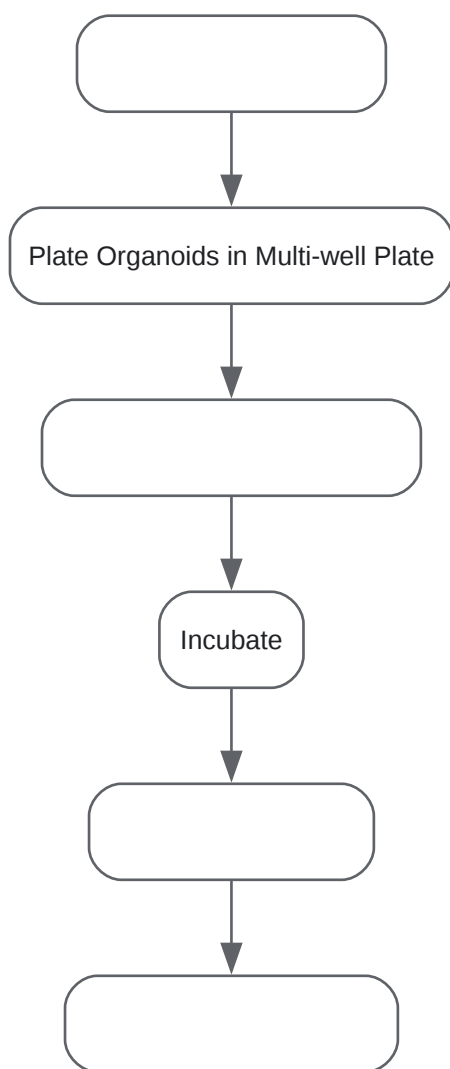
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Caption: General experimental workflow for **PMQA** in organoid cultures.



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Caption: Simplified Wnt and Notch signaling pathways in organoids.



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Caption: Workflow for drug screening using patient-derived organoids.

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